N-ethyl-1-(2-fluorobenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide
Overview
Description
N-ethyl-1-(2-fluorobenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(2-fluorobenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Benzoyl Group: The 2-fluorobenzoyl group is introduced via acylation reactions using reagents like 2-fluorobenzoyl chloride.
N-Ethylation: The ethyl group is added to the nitrogen atom through alkylation reactions using ethyl halides.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired piperidinecarboxamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the aromatic rings.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at the fluorine and methyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and conditions like heating or the use of solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anesthetic effects.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-1-(2-fluorobenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to physiological effects. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-1-(2-chlorobenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide
- N-ethyl-1-(2-bromobenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide
- N-ethyl-1-(2-methylbenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide
Uniqueness
N-ethyl-1-(2-fluorobenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide is unique due to the presence of the fluorine atom in the benzoyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
N-ethyl-1-(2-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-3-25(20-11-7-4-8-16(20)2)21(26)17-12-14-24(15-13-17)22(27)18-9-5-6-10-19(18)23/h4-11,17H,3,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSXMGRKVICQFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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